LogP and Lipophilicity Difference vs. N-Butylated Analog: Impact on Extraction and Formulation
The measured LogP of 2-methyl-3-pentyl-1H-pyrrole (MAP) is 3.06, while its N-alkylated derivative 1-butyl-2-methyl-3-pentyl-1H-pyrrole (CAS 646516-32-7) has a LogP of 4.33 . The 1.27 log-unit increase represents an approximately 18.6-fold higher octanol-water partition coefficient for the N-butyl analog. This difference directly affects extraction solvent selection, chromatographic retention, and membrane permeability in cellular assays.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.06 (measured); XLogP = 3.5 (calculated) |
| Comparator Or Baseline | 1-butyl-2-methyl-3-pentyl-1H-pyrrole (CAS 646516-32-7): LogP = 4.33 |
| Quantified Difference | ΔLogP = 1.27 (~18.6× higher partition for comparator) |
| Conditions | Calculated LogP values from authoritative chemical databases; target compound measured value from chem960.com |
Why This Matters
For procurement decisions, this LogP difference determines extraction and purification protocols: MAP (LogP 3.06) partitions adequately into moderately polar organic solvents (ethyl acetate, dichloromethane), whereas the N-butyl analog requires more lipophilic solvents, directly impacting solvent cost, recovery yield, and downstream bioassay compatibility.
